molecular formula C17H17ClN2O2S B5860737 methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate

methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate

Cat. No. B5860737
M. Wt: 348.8 g/mol
InChI Key: GLSDNNXBOJAKNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate is a chemical compound that belongs to the class of thioamides. It is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has been extensively studied for its potential applications in various fields. It has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory activities. It has also been studied for its potential use as a corrosion inhibitor, a surfactant, and a dye. In addition, this compound has been used as a building block for the synthesis of other compounds with potential applications in drug discovery and material science.

Mechanism of Action

The mechanism of action of methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins in the target organism or cell. It has been shown to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes. It has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. It has also been shown to inhibit the growth of various cancer cell lines by inducing apoptosis. In addition, this compound has been shown to have antioxidant properties, which may contribute to its ability to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. It is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for lab experiments. It may exhibit toxicity towards certain cell types at high concentrations, which may limit its use in certain assays. In addition, its mechanism of action is not fully understood, which may limit its use in certain studies.

Future Directions

There are several future directions for research on methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate. One area of interest is the development of new synthetic methods for the compound and its derivatives. This could lead to the discovery of new compounds with improved properties and potential applications. Another area of interest is the investigation of the compound's mechanism of action and its interactions with various proteins and enzymes. This could provide insights into the compound's potential therapeutic applications. Finally, the compound's potential use in drug delivery systems and nanotechnology should be explored further.

Synthesis Methods

The synthesis of methyl [4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)phenyl]acetate involves the reaction of 2-chlorobenzylamine with carbon disulfide to form the corresponding dithiocarbamate. This dithiocarbamate is then reacted with 4-bromoacetophenone to form the desired product. The reaction is carried out in the presence of a base and a solvent. The yield of the product is typically high, and the purity can be confirmed by various analytical techniques.

properties

IUPAC Name

methyl 2-[4-[(2-chlorophenyl)methylcarbamothioylamino]phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-22-16(21)10-12-6-8-14(9-7-12)20-17(23)19-11-13-4-2-3-5-15(13)18/h2-9H,10-11H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLSDNNXBOJAKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)NC(=S)NCC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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